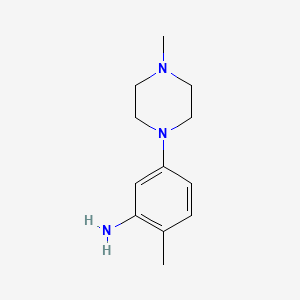

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

描述

属性

IUPAC Name |

2-methyl-5-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-3-4-11(9-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMGLBKFHTXSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246281 | |

| Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007211-93-9 | |

| Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007211-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine typically involves the reaction of 2-methyl-5-nitrobenzenamine with 1-methylpiperazine under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to obtain high yields and purity .

化学反应分析

Types of Reactions

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aromatic compounds.

科学研究应用

Overview

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, a compound with significant potential in medicinal chemistry, has been explored for various applications, particularly in the fields of pharmacology and drug development. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been investigated as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in cancer cell proliferation. The compound demonstrated binding affinity to the PRMT5-PBM interface, disrupting critical interactions necessary for tumor growth .

Neuroprotective Properties

The compound has shown promise in neuropharmacology, particularly regarding Alzheimer's disease. Research indicates that derivatives of piperazine compounds exhibit cholinesterase inhibition and anti-β-amyloid aggregation properties. These activities suggest that this compound could contribute to cognitive enhancement and neuroprotection .

Synthesis of Novel Therapeutics

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the development of novel benzothiazole-piperazine hybrids that target multiple pathways involved in Alzheimer's disease, showcasing its versatility as a building block in drug design .

Table 1: Biological Activities of this compound

Case Study 1: PRMT5 Inhibition

In a study focused on PRMT5 inhibition, researchers screened various compounds and identified this compound as a lead candidate. The compound was shown to disrupt PRMT5-RIOK1 complexes, leading to reduced substrate methylation and subsequent inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Alzheimer's Disease Treatment

A series of experiments evaluated the efficacy of piperazine derivatives, including this compound, against Alzheimer's disease models. These compounds exhibited significant inhibition of acetylcholinesterase and demonstrated neuroprotective effects through antioxidant properties. The findings suggest that this compound could be developed into a multifunctional therapeutic agent for Alzheimer's disease .

作用机制

The mechanism of action of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Aromatic System Modifications

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

- Structure : Replaces the benzene core with a pyrimidine ring.

- Synthesis : Prepared via Buchwald-Hartwig coupling of 5-bromopyrimidin-2-amine with 1-methylpiperazine .

- Activity : Used as an intermediate in synthesizing spirocyclic compounds targeting kinase inhibition (e.g., COMPOUND 28 in ).

- Key Difference : Pyrimidine’s electron-deficient nature may enhance binding to enzymatic pockets compared to benzene .

1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine Hydrochloride

Substituent Variations on the Piperazine Ring

Benzenamine, 4-methyl-2-nitro-5-(4-phenyl-1-piperazinyl)-, Hydrochloride

- Structure : Features a 4-phenylpiperazine group and a nitro substituent.

- The phenyl group on piperazine adds steric bulk, which may hinder membrane permeability .

(E)-1-(2-Chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

Functional Group Replacements

2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

- Structure : Replaces 4-methylpiperazine with a piperidine sulfonyl group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity : The benzimidazole analog () shows promise in neuroinflammation, whereas pyrimidine derivatives () are leveraged in kinase inhibitor pipelines. The target compound’s lack of electron-withdrawing groups may favor passive diffusion across membranes compared to nitro-substituted analogs .

- Synthetic Accessibility : The target compound’s synthesis (unreported in evidence) likely parallels ’s coupling methods, but its commercial availability suggests scalability .

- Limitations: Limited data exist on the target compound’s biological efficacy. Structural analogs highlight trade-offs between solubility, logP, and target affinity that warrant further optimization .

生物活性

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The presence of the piperazine ring is significant for its biological interactions, enhancing binding affinity to various biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

- Receptor Binding : This compound may interact with multiple receptors, influencing various signaling pathways. For instance, it has been suggested that it binds to serotonin and dopamine receptors, which could explain its potential psychoactive effects .

- Enzyme Inhibition : Similar derivatives have shown the ability to inhibit key enzymes involved in cellular metabolism and proliferation. For example, studies have highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Viability Assays : MTT assays indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest that it is effective at low concentrations .

- Mechanistic Studies : The compound has been shown to disrupt mitochondrial function and induce oxidative stress in cancer cells, which are critical factors in its anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Inhibition Studies : It has demonstrated inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed a dose-dependent reduction in cell viability. The results showed an IC50 value of approximately 15 µM after 48 hours of exposure, indicating potent anticancer activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

| 20 | 25 |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy against Staphylococcus aureus, the compound exhibited an MIC of 32 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Pharmacokinetics

The pharmacokinetic profile of similar piperazine derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can achieve adequate plasma concentrations for therapeutic effects while minimizing toxicity .

常见问题

Q. What are the recommended synthetic routes for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves multi-step protocols starting with functionalized benzene precursors. Key intermediates include:

- 5-Nitro-2-methylbenzenamine : Used as a scaffold for introducing the 4-methylpiperazinyl group via nucleophilic aromatic substitution.

- Boc-protected piperazine derivatives : Facilitate regioselective coupling while avoiding side reactions .

A comparative table of synthetic approaches:

| Route | Starting Material | Key Step | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Methyl-5-nitrobenzenamine | Pd-catalyzed coupling with 4-methylpiperazine | 65–72 | |

| 2 | 4-Chloro-2-methylbenzenamine | SNAr reaction under microwave irradiation | 58–63 |

Optimization Tips : Use anhydrous conditions and catalytic bases (e.g., KCO) to enhance substitution efficiency.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve the methylpiperazinyl group’s electronic environment. Key signals:

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, particularly for assessing hydrogen-bonding networks and steric effects of the methyl group .

- Mass Spectrometry : ESI-MS (m/z 220 [M+H]) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

Methodological Answer: Contradictions in bioactivity (e.g., cytotoxicity vs. enzyme inhibition) often arise from:

- Structural variability : Subtle changes in substituent position (e.g., para vs. meta) alter receptor binding. Compare analogs via SAR tables .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, conflicting hCA II inhibition data may stem from pH differences .

- Computational Validation : Use docking studies (AutoDock Vina) to predict binding modes and rationalize experimental outcomes .

Q. What computational approaches are suitable for studying the electronic effects of the methylpiperazinyl group?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set models charge distribution. The methylpiperazinyl group’s electron-donating nature increases aromatic ring electron density, affecting reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability of the piperazine ring .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .

Q. How can stereochemical outcomes be controlled during synthesis, and what impact do enantiomers have on bioactivity?

Methodological Answer:

- Chiral Resolution : Use enantiopure starting materials (e.g., (1R,4R)-cyclohexane diamine) or chiral catalysts (e.g., BINAP-Pd complexes) to isolate stereoisomers .

- Biological Impact : Test enantiomers in vitro (e.g., COMPOUND 37 vs. 41 in ). Activity differences ≥10-fold suggest stereospecific binding .

Q. What strategies are recommended for impurity profiling and ensuring batch-to-batch consistency?

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect byproducts like unreacted nitro precursors or dealkylated piperazine derivatives .

- Pharmacopeial Standards : Follow guidelines (e.g., USP <1086>) for quantifying impurities. Reference standards (e.g., Imp. B in ) ensure accuracy .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytically labile sites (e.g., piperazine N-methyl groups) .

Safety and Toxicology

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure (HMIS Health Hazard Rating: 3/4) .

- Spill Management : Neutralize with 10% acetic acid; avoid alkaline conditions that may release toxic vapors .

- Toxicity Screening : Monitor for methemoglobinemia (UV-vis spectroscopy for methemoglobin) and hepatic enzyme levels in in vivo models .

Q. How should researchers evaluate the compound’s potential carcinogenicity?

Methodological Answer:

- Ames Test : Assess mutagenicity in S. typhimurium TA98/TA100 strains .

- Rodent Studies : 18-month dietary exposure (OECD 451) to detect bladder/urothelial carcinomas, as seen with structurally related cresidines .

- In Silico Tools : Use Derek Nexus or Toxtree to predict structural alerts (e.g., aromatic amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。